

# ODM-203 (Darolutamide): A Comparative Guide to its Efficacy in Cancer Cell Lines

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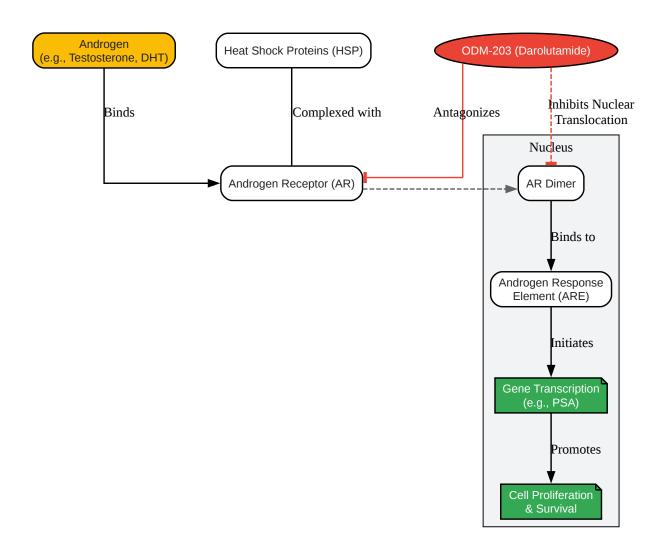
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **ODM-203** (darolutamide), a potent second-generation androgen receptor (AR) antagonist, with other AR inhibitors across various cancer cell lines. The information is compiled from preclinical studies to aid in research and development efforts.

## **Mechanism of Action**

**ODM-203** is a non-steroidal androgen receptor antagonist with a distinct chemical structure. It exhibits high binding affinity and selectivity for the androgen receptor, effectively inhibiting both wild-type and mutated forms of the receptor. Its primary mechanism involves blocking the nuclear translocation of the androgen receptor, thereby preventing the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.[1][2]







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### References

- 1. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
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